Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is an organic compound characterized by its unique chemical structure, which includes a sulfanyl group attached to a dichlorophenyl ring. The molecular formula for this compound is , and it has a molecular weight of approximately 247.14 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate can be synthesized through specific chemical reactions involving precursors such as 2,5-dichlorothiophenol and methyl bromoacetate. It belongs to the class of organosulfur compounds, which are known for their diverse biological activities and utility in various chemical reactions.
The synthesis of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the following steps:
This method allows for efficient production with favorable yields, making it suitable for both laboratory and industrial applications.
The molecular structure of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate can be represented using various notation systems:
[O-]C(=O)CSc1cc(Cl)ccc1Cl.[K+]InChI=1S/C9H8Cl2O2S.K/c1-5(10)7(12)13-6-3-1-2-4-8(6)11/h1-4H,12H2;The compound features:
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate can participate in several types of chemical reactions:
These reactions highlight the versatility of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate in synthetic organic chemistry.
The mechanism of action for Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with biological targets such as enzymes or receptors. The sulfanyl group can form strong interactions with amino acid residues within the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. Additionally, the dichlorophenyl moiety may enhance binding affinity due to its electronic properties.
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate exhibits several notable physical properties:
Key chemical properties include:
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate has potential applications in various scientific fields:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0